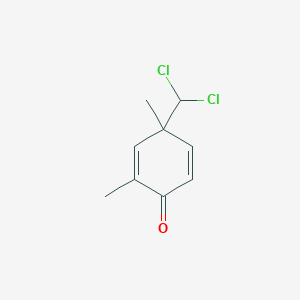
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, also known as DDQ, is a chemical compound that is widely used in scientific research. It is a powerful oxidizing agent that is commonly used in organic synthesis to convert alcohols to carbonyl compounds, and it has also been studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one is complex and not fully understood. It is believed to act as a single-electron oxidant, generating a radical cation intermediate that can undergo a variety of reactions. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can also act as a two-electron oxidant, generating a dication intermediate that can undergo further reactions.
Efectos Bioquímicos Y Fisiológicos
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has also been shown to inhibit the growth of certain bacteria and fungi, and it has been studied for its potential use as an insecticide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has several advantages for use in lab experiments. It is a powerful oxidizing agent that can be used in a wide range of organic synthesis reactions. It is also relatively stable and easy to handle. However, 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be difficult to work with due to its strong oxidizing properties, and it can be expensive to purchase.
Direcciones Futuras
There are several future directions for research on 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one. One area of interest is its potential therapeutic applications in cancer treatment. Further research is needed to fully understand the mechanism of action of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one and its effects on cancer cells. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one also has potential applications in materials science, particularly in the development of new catalysts and sensors. Finally, there is a need for research on the environmental impact of 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one, particularly in terms of its potential toxicity to aquatic organisms.
Métodos De Síntesis
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one can be synthesized by the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-oneCN) with 2,4-dimethylcyclohexa-2,5-dien-1-one. The reaction proceeds via a Diels-Alder reaction to form an intermediate, which then undergoes a rearrangement to form 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one.
Aplicaciones Científicas De Investigación
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has a wide range of scientific research applications. It is commonly used in organic synthesis as an oxidizing agent to convert alcohols to carbonyl compounds. It has also been studied for its potential therapeutic applications, particularly in cancer research. 4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one has been shown to induce apoptosis in cancer cells by increasing oxidative stress and DNA damage.
Propiedades
Número CAS |
14789-73-2 |
|---|---|
Nombre del producto |
4-(Dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one |
Fórmula molecular |
C9H10Cl2O |
Peso molecular |
205.08 g/mol |
Nombre IUPAC |
4-(dichloromethyl)-2,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H10Cl2O/c1-6-5-9(2,8(10)11)4-3-7(6)12/h3-5,8H,1-2H3 |
Clave InChI |
OVJHGAXYMVWABG-UHFFFAOYSA-N |
SMILES |
CC1=CC(C=CC1=O)(C)C(Cl)Cl |
SMILES canónico |
CC1=CC(C=CC1=O)(C)C(Cl)Cl |
Otros números CAS |
14789-73-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



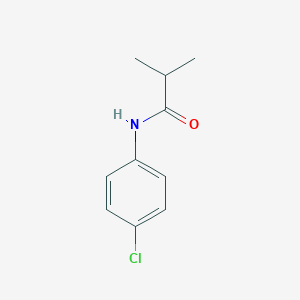
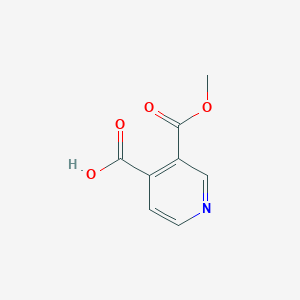
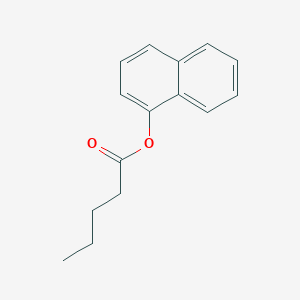
![Spiro[5.5]undecane-3-carboxylic acid](/img/structure/B184440.png)
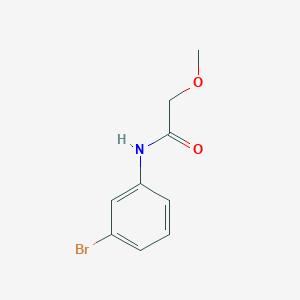
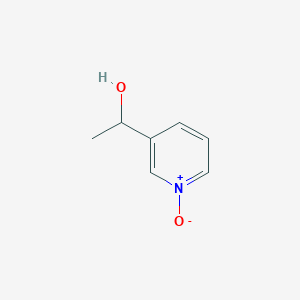
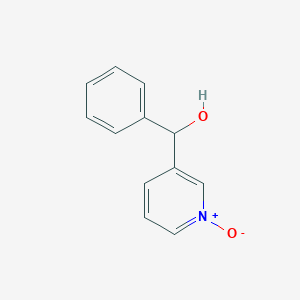
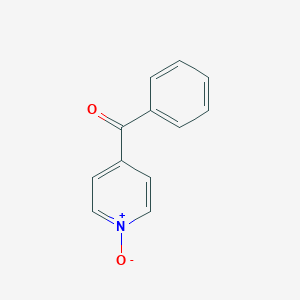
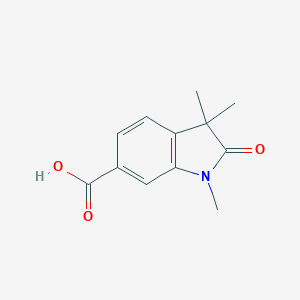
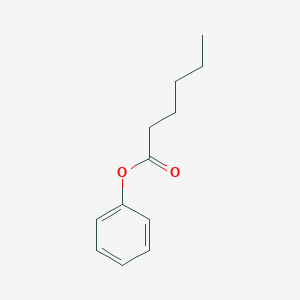
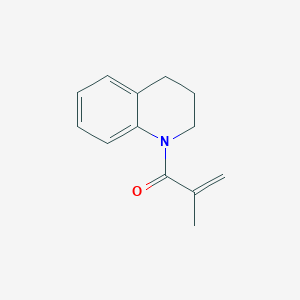
![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
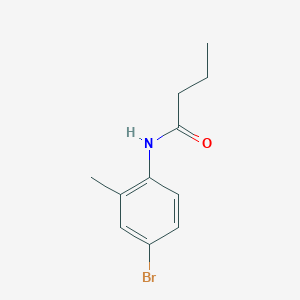
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)